N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

GIRK Channel Pharmacology Ion Channel Drug Discovery Medicinal Chemistry

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide (CID is a synthetic small molecule belonging to a chemotype of sulfone-containing benzamides investigated for modulating G protein-gated inwardly rectifying potassium (GIRK) channels. This compound incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group linked to a nitro-substituted benzamide, a scaffold associated with GIRK1/2 channel activation.

Molecular Formula C13H16N2O5S
Molecular Weight 312.34
CAS No. 874788-22-4
Cat. No. B2918989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide
CAS874788-22-4
Molecular FormulaC13H16N2O5S
Molecular Weight312.34
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3
InChIKeyPUSNNOFQIQWMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide (CAS 874788-22-4): Procurement Guide for a GIRK Channel Modulator Scaffold


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide (CID 16268989) is a synthetic small molecule belonging to a chemotype of sulfone-containing benzamides investigated for modulating G protein-gated inwardly rectifying potassium (GIRK) channels [1]. This compound incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group linked to a nitro-substituted benzamide, a scaffold associated with GIRK1/2 channel activation [2]. Contemporary medicinal chemistry efforts have paired this sulfone head group with heterocyclic ethers to develop potent and selective GIRK1/2 activators with improved metabolic stability over first-generation urea-based probes like ML297, establishing the sulfone scaffold's relevance for neuroscience and ion channel research procurement [2].

Why Generic GIRK Activators Cannot Replace N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide in Research Programs


Interchanging GIRK channel modulators without structural consideration introduces critical variability in potency, subtype selectivity, and pharmacokinetic stability. The sulfone head group in this compound represents a distinct chemotype from prototypical urea-based activators like ML297 [1]. Systematic SAR studies have demonstrated that replacing the urea core with a sulfone significantly alters GIRK1/2 potency and metabolic stability, with sulfone-based compounds exhibiting nanomolar potency and enhanced DMPK profiles compared to urea counterparts [2]. Because subtle substituent changes on the benzamide ring—such as nitro group position and N-alkyl substitution—can profoundly shift selectivity between GIRK1/2 and GIRK1/4 channels, direct substitution with an uncharacterized analog risks confounding experimental outcomes or failing to replicate published findings [2].

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide vs. Closest Analogs and Standards


Sulfone Scaffold Differentiation from Urea-Based GIRK1/2 Activators

The 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group defines a structurally distinct pharmacophore class compared to the urea-based GIRK1/2 activator ML297 [1]. In a published SAR series containing the identical sulfone head group, representative N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers achieved GIRK1/2 activation with nanomolar potency and demonstrated improved metabolic stability in tier 1 DMPK assays relative to prototypical urea compounds [2]. The sulfone motif provides a different hydrogen-bond acceptor profile and conformational constraint compared to the urea linker, which can translate to distinct selectivity windows across GIRK subunit combinations [2].

GIRK Channel Pharmacology Ion Channel Drug Discovery Medicinal Chemistry

Substituent-Based Differentiation from Structurally Analogous Sulfone Benzamides

Within the sulfone benzamide series, the combination of an N-methyl, 4-methyl-3-nitrobenzamide substitution pattern distinguishes N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide from close analogs such as the N-isobutyl derivative . The N-isobutyl analog (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methyl-3-nitrobenzamide) has been described as a potent GIRK activator, indicating that the N-alkyl substituent is a critical optimization vector . The smaller N-methyl substituent in this compound reduces steric bulk and lipophilicity compared to the N-isobutyl variant, which can influence target binding kinetics, selectivity, and physicochemical properties relevant to CNS penetration [1].

Structure-Activity Relationship (SAR) Hit-to-Lead Optimization Chemical Biology

Functional Selectivity Inferred from GIRK Subtype Activation Profiles of the Sulfone Chemotype

The sulfone ether series that shares the same head group as N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide has been profiled for GIRK subtype selectivity. Published data show that optimized compounds from this sulfone series achieve significant selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels [1]. This contrasts with earlier, less selective urea-based activators and with the first-generation probe ML297, which shows only ~5.5-fold selectivity for GIRK1/2 (IC50 = 160 nM) versus GIRK1/4 (IC50 = 887 nM) [2]. While subtype-selectivity data for the exact procurement compound are not yet published, its shared scaffold with the characterized selective sulfone series suggests a potential for improved neuronal versus cardiac selectivity compared to ML297.

GIRK Subtype Selectivity Neuronal Excitability Cardiac Safety Pharmacology

Physicochemical Differentiation: Reduced Lipophilicity and Hydrogen-Bonding Profile for CNS Multiparameter Optimization (MPO)

The computed physicochemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide distinguish it from the prototypical urea activator ML297 in parameters critical for CNS drug-likeness [1]. The procurable compound exhibits a lower molecular weight (312.34 g/mol), lower topological polar surface area (TPSA = 109 Ų), and fewer rotatable bonds (2) compared to ML297 (MW = 381.4 g/mol; TPSA = 89 Ų; 7 rotatable bonds) [2]. The higher TPSA of the sulfone benzamide (109 Ų) may reduce passive membrane permeability relative to ML297, yet falls within the CNS MPO desirable range (<120 Ų). Furthermore, the replacement of the urea NH donors with an N-methyl amide eliminates hydrogen bond donor capacity (HBD = 0), a property often associated with improved CNS penetration [1][2].

CNS Drug Design Physicochemical Property Analysis Drug-Likeness Prediction

Recommended Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide in Neuroscience and Ion Channel Research


Pharmacological Profiling of Neuronal GIRK1/2 Channels

Use as a reference compound in thallium flux or electrophysiology assays (e.g., manual or automated patch clamp) to characterize GIRK1/2 activation in recombinant HEK293 cells or native neuronal preparations. Its sulfone chemotype provides a complementary tool for comparing activation mechanisms and kinetics alongside urea-based probes like ML297 [1], enabling cross-chemotype validation of GIRK-mediated hyperpolarization effects.

Structure-Activity Relationship (SAR) Libraries for CNS Drug Discovery

Employ as a core scaffold for systematic SAR exploration targeting improved GIRK subtype selectivity, metabolic stability, and CNS penetration. The N-methyl benzamide substitution serves as a starting point for investigating N-alkyl modifications, while the nitro group provides a synthetic handle for subsequent reduction or bioisosteric replacement [2][3].

Comparative ADME and Brain Penetration Studies

Include in tiered DMPK panels to benchmark the metabolic stability and brain-to-plasma ratio of sulfone-based GIRK activators against urea-containing standards [2]. The compound's calculated CNS MPO profile (low logP, no HBD) makes it a suitable candidate for assessing the translatability of in silico CNS drug-likeness predictions to in vivo pharmacokinetic outcomes.

Selectivity Counter-Screening Against Cardiac GIRK1/4 Channels

Use as a tool to establish selectivity windows between neuronal GIRK1/2 and cardiac GIRK1/4 channels. Data generated from this compound class have shown potential for enhanced neuronal selectivity [2]; incorporating this compound into counter-screening panels can help define the structural determinants of GIRK subtype selectivity and minimize cardiac off-target risk.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.